molecular formula C24H22N4O2S B14479149 10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine CAS No. 67897-42-1

10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine

Cat. No.: B14479149
CAS No.: 67897-42-1
M. Wt: 430.5 g/mol
InChI Key: MBMKXWSTBSLRMH-JVWAILMASA-N
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Description

10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a hydrazino group, and a phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine typically involves multiple steps. One common method includes the condensation of 3-acetamidophenylhydrazine with an appropriate aldehyde to form the hydrazone intermediate. This intermediate is then reacted with phenothiazine derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{N’-[1-(3-Acetamidophenyl)ethylidene]hydrazinecarbonyl}benzamide
  • 4-[(2Z)-2-[1-(3-acetamidophenyl)ethylidene]hydrazinyl]benzoic Acid

Uniqueness

10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetamidophenyl group with a phenothiazine core makes it particularly interesting for various applications, setting it apart from other similar compounds.

Properties

CAS No.

67897-42-1

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

N-[3-[(E)-C-methyl-N-[(2-oxo-2-phenothiazin-10-ylethyl)amino]carbonimidoyl]phenyl]acetamide

InChI

InChI=1S/C24H22N4O2S/c1-16(18-8-7-9-19(14-18)26-17(2)29)27-25-15-24(30)28-20-10-3-5-12-22(20)31-23-13-6-4-11-21(23)28/h3-14,25H,15H2,1-2H3,(H,26,29)/b27-16+

InChI Key

MBMKXWSTBSLRMH-JVWAILMASA-N

Isomeric SMILES

C/C(=N\NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)/C4=CC(=CC=C4)NC(=O)C

Canonical SMILES

CC(=NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)C4=CC(=CC=C4)NC(=O)C

Origin of Product

United States

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